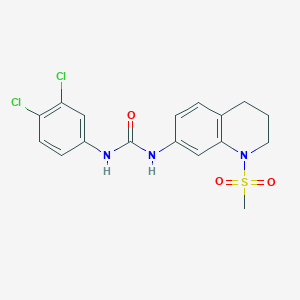
1-(3,4-Dichlorphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C17H17Cl2N3O3S and its molecular weight is 414.3. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
- Forschungsergebnisse: Neuartige Methylsulfonyl-Indol-Benzimidazol-Derivate, die strukturell mit dieser Verbindung verwandt sind, wurden synthetisiert. Diese Derivate zeigen eine beträchtliche Affinität zum Östrogenrezeptor Alpha (ERα). Ihre Zytotoxizitätsprofile zeigen Antitumorwirkungen, was auf ein mögliches modulierendes Potenzial für ERα hindeutet .
- Forschungserkenntnisse: Die Methylsulfonyl-Seitenkettenmodifikationen in Indol-Benzimidazol-Derivaten beeinflussen die Bindungsstärke an ERα. Diese Verbindungen zeigen eine konstante ERα-Affinität, was sie zu vielversprechenden Kandidaten für die Modulation von Östrogen-Signalwegen macht .
Antitumoraktivität
Östrogenrezeptormodulation
Vergleichende Studien mit Ethylsulfonyl-Gegenstücken
Zusammenfassend lässt sich sagen, dass 1-(3,4-Dichlorphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydrochinolin-7-yl)harnstoff und seine Derivate vielversprechend in der Krebstherapie und in der östrogenbezogenen Forschung sind. Weitere Untersuchungen können ihr volles Potenzial in diesen verschiedenen Anwendungen erschließen. 🌟
Biologische Aktivität
1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a dichlorophenyl group and a methylsulfonyl group linked to a tetrahydroquinoline derivative via a urea linkage. Its molecular formula is C16H18Cl2N2O2S .
The compound has been identified as a gamma secretase modulator , which is significant in the context of Alzheimer's disease. Gamma secretase is an enzyme complex that plays a crucial role in the cleavage of amyloid precursor protein (APP), leading to the production of amyloid-beta peptides. These peptides aggregate to form plaques that are characteristic of Alzheimer's pathology. By modulating gamma secretase activity, this compound may influence amyloid-beta production and aggregation, presenting potential therapeutic benefits against neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Gamma Secretase Modulation : A study highlighted the potential of this compound in modulating gamma secretase activity. This modulation could alter cellular processes associated with neuroinflammation and apoptosis, both critical in neurodegenerative diseases .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the functional groups within the molecule can significantly impact its biological activity. This approach aids in identifying compounds with enhanced potency and selectivity for therapeutic applications .
Data Table: Comparative Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| 1-(3,4-Dichlorophenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea | Gamma secretase modulation | |
| Similar benzenesulfonyl ureas | Kinase and protease inhibition | |
| Other tetrahydroquinoline derivatives | Neuroprotective effects |
Eigenschaften
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O3S/c1-26(24,25)22-8-2-3-11-4-5-13(10-16(11)22)21-17(23)20-12-6-7-14(18)15(19)9-12/h4-7,9-10H,2-3,8H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPQXJMQKPDPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














